molecular formula C15H19F2NO4S B2382760 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide CAS No. 941959-22-4

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B2382760
CAS No.: 941959-22-4
M. Wt: 347.38
InChI Key: CAPCJDGOGATGKB-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide ( 941959-22-4) is a synthetic chemical compound with a molecular formula of C15H19F2NO4S and a molecular weight of 347.4 g/mol . This molecule features a 1,4-dioxaspiro[4.5]decane group, a ketal-protected cyclohexanone that confers rigidity to the structure, linked via a methylene bridge to a 2,5-difluorobenzenesulfonamide moiety . The presence of the sulfonamide functional group makes this compound a valuable intermediate or potential pharmacophore in medicinal chemistry and drug discovery research. The 1,4-dioxaspiro[4.5]decane scaffold is a privileged structure in pharmaceutical development, notably serving as the core backbone in established therapeutic agents such as the antihypertensive drug Guanadrel . Researchers can utilize this compound in the design and synthesis of novel bioactive molecules, particularly for probing sulfonamide-protein interactions, developing enzyme inhibitors, or as a building block in constructing more complex chemical entities. The compound is supplied with a guaranteed purity of 90% or higher . This product is strictly intended for research purposes and is not approved for human therapeutic, diagnostic, or veterinary applications.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO4S/c16-11-4-5-13(17)14(8-11)23(19,20)18-9-12-10-21-15(22-12)6-2-1-3-7-15/h4-5,8,12,18H,1-3,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPCJDGOGATGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Laboratory-Scale Preparation

Formation of the Spirocyclic Core

The 1,4-dioxaspiro[4.5]decane scaffold is synthesized via acid-catalyzed ketalization of 2-acetylcyclohexanone with ethylene glycol. This reaction proceeds under reflux conditions in toluene, utilizing p-toluenesulfonic acid (pTSA) as a catalyst. The spirocyclization achieves yields of 78–85% after 12–16 hours.

Key reaction parameters:

  • Catalyst: pTSA (5 mol%)
  • Solvent: Toluene
  • Temperature: 110–120°C (reflux)
  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography

Functionalization to the Amine Intermediate

The spirocyclic alcohol (1,4-dioxaspiro[4.5]decan-2-ylmethanol) undergoes conversion to the primary amine via a Mitsunobu reaction or reductive amination:

Mitsunobu Approach
  • Reagents: Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and phthalimide
  • Conditions: THF, 0°C to room temperature, 24 hours
  • Deprotection: Hydrazine hydrate in ethanol, yielding 1,4-dioxaspiro[4.5]decan-2-ylmethylamine (85–90% purity).
Reductive Amination
  • Substrate: Spirocyclic ketone intermediate
  • Reagents: Sodium cyanoborohydride (NaBH₃CN), ammonium acetate
  • Solvent: Methanol
  • Yield: 70–75% after purification by distillation.

Sulfonylation with 2,5-Difluorobenzenesulfonyl Chloride

The amine intermediate reacts with 2,5-difluorobenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions:

Optimized protocol:

  • Molar ratio: 1:1.2 (amine:sulfonyl chloride)
  • Base: Triethylamine (TEA, 2.5 equiv)
  • Temperature: 0°C → room temperature, 4–6 hours
  • Workup: Washing with HCl (1M), brine, and drying over MgSO₄
  • Purification: Recrystallization from ethanol/water (yield: 88–92%).

Industrial-Scale Production Strategies

Continuous Flow Spirocyclization

Industrial processes employ continuous flow reactors to enhance efficiency:

  • Residence time: 30–45 minutes
  • Catalyst: Heterogeneous solid acid (e.g., Amberlyst-15)
  • Throughput: 50–60 kg/day per reactor module.

Catalytic Sulfonamide Formation

Palladium-catalyzed coupling avoids stoichiometric reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) with Xantphos ligand
  • Base: K₃PO₄
  • Solvent: tert-Amyl alcohol
  • Yield: 94% with >99% purity after filtration.

Reaction Optimization and Critical Parameters

Impact of Solvent on Sulfonylation

Comparative studies reveal solvent polarity directly influences reaction rate:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
DCM 8.93 4.5 92
THF 7.58 6.0 85
Acetonitrile 37.5 3.0 88

Polar aprotic solvents (e.g., DCM) favor faster kinetics due to improved sulfonyl chloride activation.

Catalyst Loading in Industrial Processes

Reducing Pd catalyst loading without compromising yield:

Pd(OAc)₂ (mol%) Ligand (mol%) Yield (%) Purity (%)
2.0 4.0 94 99.5
1.5 3.0 93 99.2
1.0 2.0 89 98.7

A 1.5 mol% Pd catalyst achieves optimal cost-efficiency.

Challenges and Mitigation Strategies

Byproduct Formation During Sulfonylation

Common byproducts include bis-sulfonamide derivatives (3–5% yield). Mitigation involves:

  • Stoichiometric control: Limiting sulfonyl chloride to 1.2 equiv
  • Low-temperature addition: Maintaining 0°C during reagent mixing.

Spirocyclic Ring Hydrolysis

The 1,4-dioxaspiro ring undergoes hydrolysis under strongly acidic or basic conditions:

  • Stability range: pH 4–8 in aqueous solutions
  • Storage recommendations: Anhydrous environments at –20°C.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Structural Analogs in Pharmaceutical Patents

Example 6 (): (2R,3R,8R)-8-(((1S)-7-Chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]dec-6-eno-7-carboxylate ethyl ester shares the 1,4-dioxaspiro[4.5]decane core but differs in substituents:

  • Sulfonyl Group : A chloro-substituted indenyl group replaces the difluorophenyl ring.
  • Biological Implications : The ester moiety may enhance solubility but reduce metabolic stability compared to the target compound’s fluorinated aryl group .

Example 14 (): This analog introduces a 5-fluoro substituent on the indenyl group, demonstrating that fluorination is a common strategy to modulate electronic and steric properties.

Agrochemical Sulfonamide Derivatives

Dichlofluanid (): 1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide is a fungicide with a sulfenamide backbone. Key differences include:

  • Core Structure : Dichlofluanid lacks the spirocyclic system, reducing conformational rigidity.
  • Substituents: Dichloro and dimethylamino groups increase lipophilicity, favoring agrochemical applications. The target compound’s fluorinated aryl group may offer a balance between lipophilicity and metabolic resistance .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Use Notable Properties
Target Compound 1,4-dioxaspiro[4.5]decane 2,5-difluorophenylsulfonamide, methyl-linked spiro ether Not specified High rigidity (spiro), moderate lipophilicity (fluorine), potential CNS activity
Example 6 () 1,4-dioxaspiro[4.5]decane Chloro-indenylsulfonyl, hydroxymethyl, ethyl carboxylate Pharmaceutical Polar ester group may limit blood-brain barrier penetration
Dichlofluanid () Linear sulfenamide Dichloro, dimethylamino, phenyl Agrochemical High lipophilicity, broad-spectrum fungicidal activity

Key Research Findings

Fluorination Effects: The 2,5-difluorophenyl group in the target compound likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., Example 6) .

Spirocyclic Advantages : The 1,4-dioxaspiro[4.5]decane core may improve target selectivity by restricting rotational freedom, a feature absent in linear agrochemicals like dichlofluanid .

Synthetic Flexibility : outlines methods for spirocyclic ether synthesis (e.g., NaBH4 reduction), suggesting scalable routes for derivatives .

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic framework, which contributes to its unique chemical properties. Its molecular formula is C16H18F2N2O4SC_{16}H_{18}F_2N_2O_4S, with a molecular weight of approximately 378.39 g/mol. The presence of the difluorobenzenesulfonamide moiety enhances its pharmacological potential by influencing its interaction with biological targets.

This compound exhibits various biological activities primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
  • Receptor Modulation : Interaction with receptors can modulate signaling pathways associated with inflammation and cell survival.

Anticancer Properties

Research indicates that compounds with similar structural features have shown promise in anticancer applications. For instance, studies on related spirocyclic compounds have demonstrated:

  • Induction of Apoptosis : Compounds may induce programmed cell death in various cancer cell lines.
  • Inhibition of Cell Proliferation : Significant reductions in cell growth have been observed in vitro.

Antimicrobial Activity

The presence of the sulfonamide group suggests potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes the key steps in the synthesis:

StepReactionConditions
1Reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanol with oxalyl chlorideInert atmosphere (N₂ or Ar)
2Reaction with 3-fluoroanilineBase (e.g., triethylamine) to neutralize HCl
3PurificationColumn chromatography

Case Study: Anticancer Activity

A study investigating the anticancer effects of similar compounds found that derivatives containing spirocyclic structures exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Comparison with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(3-fluorophenyl)oxalamideSpirocyclic structure; oxalamide groupAnticancer
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N'-(3-chlorophenyl)oxalamideSimilar spirocyclic framework; chlorophenyl groupAntimicrobial

Q & A

Q. What synthetic routes are recommended for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Spirocyclic Core Preparation : Reduction of 1,4-dioxaspiro[4.5]decan-8-one using NaBH₄ in methanol yields the alcohol intermediate (e.g., 1,4-dioxaspiro[4.5]decan-8-ol) .

Functionalization : The spirocyclic alcohol is alkylated or coupled with a sulfonamide-bearing moiety. For example, coupling 2,5-difluorobenzenesulfonamide via nucleophilic substitution under basic conditions (e.g., NaH in THF) .

  • Optimization : Control temperature (0–25°C), use anhydrous solvents, and employ column chromatography (silica gel, hexane/EtOAc gradient) for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Critical for confirming the spirocyclic structure and sulfonamide linkage. For example, ¹H NMR in CDCl₃ shows distinct signals for the dioxaspiro methylene groups (δ 3.8–4.2 ppm) and aromatic fluorine coupling (J = 8–10 Hz) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at ~385.4 g/mol).
  • X-ray Crystallography : Resolves stereochemistry using programs like SHELXL for refinement .

Q. What purification methods are effective post-synthesis?

  • Methodological Answer :
  • Column Chromatography : Silica gel with gradients of hexane/EtOAc (e.g., 70:30 to 50:50) separates polar sulfonamide derivatives .
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.

Advanced Research Questions

Q. How does the spirocyclic dioxolane moiety influence pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity : The 1,4-dioxaspiro[4.5]decane group increases logP, enhancing blood-brain barrier permeability (compare with similar spirocyclic compounds in ).
  • Metabolic Stability : The dioxolane ring resists oxidative degradation, as shown in hepatic microsome assays for analogous compounds .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., known sulfonamide inhibitors).
  • Data Normalization : Adjust for batch-to-batch purity variations (HPLC ≥95%) and solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to carbonic anhydrase IX (a common sulfonamide target). Fluorine atoms enhance hydrogen bonding with active-site residues .
  • MD Simulations : GROMACS can assess stability of the ligand-receptor complex over 100 ns trajectories .

Q. What are the structure-activity relationship (SAR) findings for fluorinated benzenesulfonamide derivatives?

  • Methodological Answer :
  • Fluorine Positioning : 2,5-Difluoro substitution maximizes electrostatic interactions with target enzymes (e.g., ~10 nM IC₅₀ against CA IX vs. ~100 nM for mono-fluoro analogs) .
  • Spirocyclic Linkers : Rigid dioxaspiro groups improve selectivity over flexible chains (e.g., 5-fold higher selectivity in kinase assays) .

Q. How to address solubility challenges in biological assays?

  • Methodological Answer :
  • Co-solvents : Use 10% β-cyclodextrin in PBS to enhance aqueous solubility .
  • Prodrug Design : Introduce ester moieties at the spirocyclic oxygen, hydrolyzed in vivo to improve bioavailability .

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